molecular formula C14H18N2O B7594090 2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide

Cat. No. B7594090
M. Wt: 230.31 g/mol
InChI Key: PVCMMERPCYUCLG-UHFFFAOYSA-N
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Description

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's sensitivity to acetylcholine, resulting in increased neurotransmitter release and improved cognitive function. The compound also has anti-inflammatory effects through the modulation of cytokine production and NF-κB signaling.
Biochemical and Physiological Effects
2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound also has anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has limitations, including its relatively short half-life and the need for further optimization of its synthesis method.

Future Directions

Several future directions for the research and development of 2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide are possible, including the optimization of its synthesis method to improve yield and purity, the investigation of its potential therapeutic applications in various neurological and inflammatory conditions, and the development of analogs with improved pharmacokinetic properties and selectivity for the α7 nicotinic acetylcholine receptor.
Conclusion
In conclusion, 2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide is a novel compound with potential applications in various fields of scientific research. Its mechanism of action as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and its anti-inflammatory effects make it a promising therapeutic agent for several neurological and inflammatory conditions. Further research and development of 2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide and its analogs are necessary to fully realize its potential as a therapeutic agent.

Synthesis Methods

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide is synthesized through a multistep process that involves the reaction of 2-bromo-N-methylpyridin-2-amine with cyclohex-2-en-1-one in the presence of a base, followed by a series of purification steps to obtain the final product. The purity and yield of the compound can be optimized through various modifications of the synthesis method.

Scientific Research Applications

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in several physiological processes, including learning and memory, attention, and inflammation.

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(13-9-5-6-10-15-13)14(17)11-12-7-3-2-4-8-12/h5-7,9-10H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCMMERPCYUCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)CC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexen-1-yl)-N-methyl-N-pyridin-2-ylacetamide

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